

Application Note: SGC0946 in Preclinical Mouse Models

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Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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1. Proposed Formulations and Dosing

The table below summarizes key formulation and dosing information for **SGC0946** from commercial and literature sources.

Formulation Type	Composition	Target Concentration	Reported Use in Models	Source / Reference
Homogeneous Suspension	0.5% methylcellulose (CMC-Na)	5 mg/mL	General in vivo dosing	[1]
Clear Solution (for IP injection?)	5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	5 mg/mL (8.08 mM)	General in vivo dosing	[1] [2]
Clear Solution (Oral Gavage?)	5% DMSO, 95% Corn oil	0.5 mg/mL (0.81 mM)	General in vivo dosing	[1]
Ex Vivo Pre-treatment	Culture medium with SGC0946	1 µM	Myeloma xenograft study	[3]

2. Detailed Protocol for Xenograft Efficacy Studies

A study on multiple myeloma provides a directly applicable experimental methodology using **SGC0946** [3].

- **Cell Line and Culture:** Use relevant cancer cell lines (e.g., RPMI-8226 for multiple myeloma).
- **Ex Vivo Pre-treatment:** Treat cells with **1 µM SGC0946** or a vehicle control (e.g., DMSO) for **3 days** in culture.
- **Xenograft Establishment:** Harvest the pre-treated cells and subcutaneously inject **1 x 10⁷ cells** (suspended in 200 µL of culture medium like RPMI-1640) into the flanks of immunodeficient mice (e.g., C.B-17 SCID mice).
- **Tumor Monitoring:** Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: **Volume = (length × width²) / 2**.
- **Expected Outcome:** The study demonstrated that tumor growth from **SGC0946**-pre-treated cells was significantly suppressed compared to the control group [3].

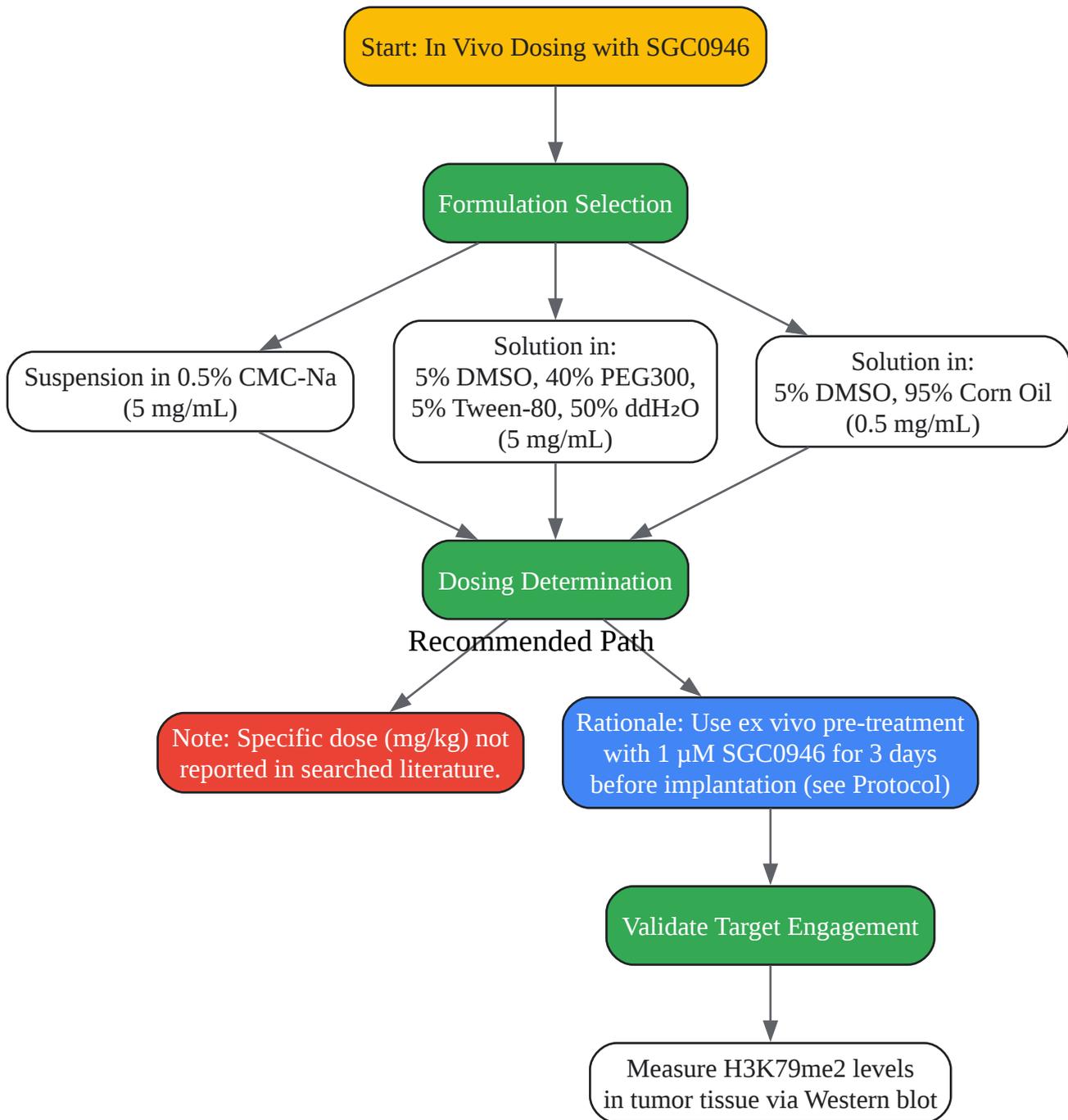
3. Evidence of In Vivo Efficacy and Combination Therapy

Beyond the specific protocol, other studies confirm the in vivo activity of **SGC0946** and suggest broader therapeutic strategies.

- **Ovarian Cancer Model:** **SGC0946** was reported to cause "significant inhibition of tumor progression" in an orthotopic ovarian xenograft model, though the exact dosing regimen was not detailed in the provided excerpt [1].
- **Lung Cancer Combination Strategy:** Research on DOT1L gain-of-function mutations in lung cancer suggests that the combination of a DOT1L inhibitor (**SGC0946**) with a MAPK/ERK pathway inhibitor (Binimetinib) can effectively reverse malignant phenotypes, providing a rationale for exploring combination therapies in vivo [4].

Experimental Workflow for In Vivo Dosing with SGC0946

For a more direct in vivo dosing approach (e.g., intraperitoneal injection or oral gavage), the following workflow outlines the critical decision points based on available information.



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Important Considerations for Researchers

When planning your experiments, please consider the following gaps and recommendations based on the current literature:

- **Dose Escalation is Critical:** The searched literature does not specify a definitive **mg/kg dosing concentration** for direct in vivo administration (IP, IV, or oral). Therefore, a dose-escalation study to determine the maximum tolerated dose (MTD) and efficacy is essential.
- **Monitor Pharmacodynamic Markers:** The most reliable way to confirm that **SGC0946** is hitting its target in vivo is to measure the reduction of **H3K79 dimethylation (H3K79me2)** in tumor tissues using Western blot or immunohistochemistry [1] [3].
- **Consult Original Literature:** For the specific models mentioned (e.g., ovarian, lung), I highly recommend retrieving the full-text articles for any omitted methodological details [1] [4] [5].

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References

1. | 99.91%(HPLC) | Histone Methyltransferase inhibitor SGC 0946 [selleckchem.com]
2. | Histone Methyltransferase | TargetMol SGC 0946 [targetmol.com]
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4. Gain-of-function mutations in the catalytic domain ... [pubmed.ncbi.nlm.nih.gov]
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